molecular formula C15H22ClN3O B8381466 1-(4-(Azetidin-3-yloxy)-2-chlorobenzyl)-4-methylpiperazine

1-(4-(Azetidin-3-yloxy)-2-chlorobenzyl)-4-methylpiperazine

Cat. No. B8381466
M. Wt: 295.81 g/mol
InChI Key: UHHSKIRHJWJDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546375B2

Procedure details

Using similar protocols as described in Examples 20A, 20B and 20C employing 1-methylpiperazine and 2-chloro-4-hydroxybenzaldehyde as starting material afforded 0.32 g (32%) of 49A as an oil. 1H NMR (500 MHz, CDCl3): δ 2.29 (s, 3H), 2.3-2.7 (m, 8H), 3.55 (s, 2H), 3.78 (m, 2H), 3.92 (m, 2H), 4.96 (m, 1H), 6.64 (d, 1H), 6.74 (d, 1H), 7.31 (m, 1H), MS (APCI+) m/z 296 [M+H]+.
Name
20B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
32%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:22]=[CH:21][C:8]([O:9][CH:10]2[CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11]2)=[CH:7][C:6]=1C)[CH3:3].N1CC(OC2C=CC([CH2:35][N:36]([CH3:38])[CH3:37])=C(C)C=2)C1.CN1CCNCC1.[Cl:47]C1C=C(O)C=CC=1C=O>>[NH:12]1[CH2:11][CH:10]([O:9][C:8]2[CH:21]=[CH:22][C:5]([CH2:4][N:2]3[CH2:1][CH2:37][N:36]([CH3:38])[CH2:35][CH2:3]3)=[C:6]([Cl:47])[CH:7]=2)[CH2:13]1

Inputs

Step One
Name
20B
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=C(C=C(OC2CN(C2)C(=O)OC(C)(C)C)C=C1)C
Step Two
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(C1)OC1=CC(=C(C=C1)CN(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CC(C1)OC1=CC(=C(CN2CCN(CC2)C)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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